6-(2,4-Difluorophenoxy)pyridin-3-amine

説明

The exact mass of the compound 6-(2,4-Difluorophenoxy)pyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(2,4-Difluorophenoxy)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-Difluorophenoxy)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-(2,4-difluorophenoxy)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c12-7-1-3-10(9(13)5-7)16-11-4-2-8(14)6-15-11/h1-6H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBJKFLKYCEHCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384142 |

Source

|

| Record name | 6-(2,4-difluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219865-86-8, 219865-96-0 |

Source

|

| Record name | 6-(2,4-difluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,4-difluorophenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(2,4-Difluorophenoxy)pyridin-3-amine

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 6-(2,4-difluorophenoxy)pyridin-3-amine, a key intermediate in the development of various pharmacologically active molecules. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for the formation of diaryl ethers. This document will elucidate the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that influence the reaction's success. The target audience for this guide includes researchers, chemists, and professionals involved in pharmaceutical and chemical research and development.

Introduction and Strategic Overview

6-(2,4-Difluorophenoxy)pyridin-3-amine is a valuable building block in drug discovery. The diaryl ether linkage, combined with the substituted pyridine and aniline moieties, provides a scaffold that is frequently explored for its potential biological activity. The synthesis of this molecule is most efficiently achieved through the coupling of a halopyridine with a di-substituted phenol.

The core of our synthetic strategy is the nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, which, in conjunction with a halogen at the 6-position, renders this position susceptible to nucleophilic attack. This is a well-established and robust method for the formation of carbon-oxygen bonds in aromatic systems.[1][2]

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic scheme for 6-(2,4-Difluorophenoxy)pyridin-3-amine.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The formation of the diaryl ether bond in this synthesis proceeds via a well-characterized SNAr mechanism. This multi-step process is initiated by the deprotonation of the phenol, followed by nucleophilic attack on the electron-deficient pyridine ring, and subsequent elimination of the halide.

Step 1: Deprotonation of the Nucleophile

The reaction is initiated by the deprotonation of 2,4-difluorophenol by a suitable base, in this case, potassium carbonate (K₂CO₃), to form the more nucleophilic 2,4-difluorophenoxide anion. The choice of a base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Potassium carbonate is a widely used and effective base for this purpose in polar aprotic solvents like DMF.[3]

Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex

The generated 2,4-difluorophenoxide anion then acts as a nucleophile, attacking the electron-deficient carbon atom at the 6-position of the 6-chloropyridin-3-amine. This attack is the rate-determining step of the reaction and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this complex is enhanced by the electron-withdrawing nature of the pyridine nitrogen.

Step 3: Rearomatization and Product Formation

The final step involves the collapse of the Meisenheimer complex, with the expulsion of the chloride leaving group. This restores the aromaticity of the pyridine ring and yields the final product, 6-(2,4-difluorophenoxy)pyridin-3-amine.

The mechanistic pathway can be visualized as follows:

Figure 2: Simplified mechanistic pathway of the SNAr reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 6-(2,4-difluorophenoxy)pyridin-3-amine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 6-Chloropyridin-3-amine | 128.56 | 5350-93-6 | Commercially Available |

| 2,4-Difluorophenol | 130.09 | 367-27-1 | Commercially Available |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 584-08-7 | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Commercially Available |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Commercially Available |

| Hexanes | - | 110-54-3 | Commercially Available |

| Deionized Water | 18.02 | 7732-18-5 | - |

| Brine (Saturated NaCl solution) | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Commercially Available |

| Silica Gel (for column chromatography) | - | 7631-86-9 | Commercially Available |

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas (Nitrogen or Argon) supply

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-3-amine (1.0 eq.), 2,4-difluorophenol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 6-chloropyridin-3-amine.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Heating and Reaction Monitoring: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 6-12 hours.

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid or a viscous oil. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 6-(2,4-difluorophenoxy)pyridin-3-amine as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Experimental Parameters and Causality

The success of this synthesis is contingent upon the careful control of several key parameters. Understanding the rationale behind these choices is crucial for troubleshooting and optimization.

| Parameter | Recommended Condition | Rationale |

| Starting Halopyridine | 6-Chloropyridin-3-amine | The chloro-substituent is a good leaving group and is more cost-effective than the bromo- or iodo-analogs. |

| Base | Anhydrous K₂CO₃ (2.0 eq.) | Effectively deprotonates the phenol to form the active nucleophile. An excess ensures complete deprotonation. It is a mild base that minimizes side reactions. |

| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents are essential for SNAr reactions as they solvate the cation (K⁺) without solvating the nucleophile, thus enhancing its reactivity. Anhydrous conditions prevent side reactions. |

| Temperature | 120-140 °C | Elevated temperatures are required to overcome the activation energy of the nucleophilic attack on the aromatic ring. |

| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidation of the starting materials and intermediates at high temperatures. |

Troubleshooting and Potential Side Reactions

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient temperature; Inactive base; Wet solvent. | Increase the reaction temperature; Use freshly dried, powdered K₂CO₃; Ensure the use of anhydrous solvent. |

| Low Yield | Inefficient extraction; Loss during purification. | Perform multiple extractions; Optimize the chromatography conditions. |

| Formation of Side Products | Reaction with residual water; Decomposition at high temperatures. | Use anhydrous reagents and solvent; Avoid excessively high temperatures. |

Conclusion

The synthesis of 6-(2,4-difluorophenoxy)pyridin-3-amine via a nucleophilic aromatic substitution reaction is a robust and reliable method. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired product can be achieved. This guide provides a comprehensive framework for the successful execution of this synthesis, grounded in established chemical principles and practices.

References

- U.S. Patent US4959475A, "Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide," published September 25, 1990.

-

European Patent EP0192287A2, "Process for the preparation of fluorinated pyridines," published August 27, 1986. [Link]

-

Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 34, p.7 (1954). "3-AMINOPYRIDINE". [Link]

- Chinese Patent CN101863829A, "Synthesis method of 3-fluorine-4-aminopyridine," published October 20, 2010.

-

Schultz, A. G., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of Organic Chemistry, 79(18), 8599-8611. [Link]

- U.S. Patent US4071521A, "Process for making 2,6-difluoro pyridine," published January 31, 1978.

-

Al-Saeedi, F. I., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123456. [Link]

-

European Patent EP0146924A2, "Preparation of difluorpyridine compounds," published July 3, 1985. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

-

Sawyer, J. S., et al. (2002). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 67(19), 6958-6961. [Link]

-

Carey, J. S., et al. (2006). Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. Organic Process Research & Development, 10(1), 36-45. [Link]

-

Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(9), 10598-10609. [Link]

-

Kumar, S., & Engman, L. (2014). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. European Journal of Organic Chemistry, 2014(30), 6663-6666. [Link]

-

Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions (Doctoral dissertation, Brigham Young University). [Link]

-

Yap, M. C., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6439-6445. [Link]

- U.S. Patent US8759372B2, "N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl)

-

Gallou, F., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(15), 3954-3959. [Link]

-

Villo, P., & Olofsson, B. (2020). A one-pot cascade protocol for diarylation of amines and water. STAR Protocols, 1(2), 100089. [Link]

-

Majid, R. (n.d.). Nucleophilic Aromatic Substitution. Lecture Notes. [Link]

-

Johannessen, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

-

Gryko, D. T., & Tasior, M. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(1), 7-42. [Link]

-

Bagley, M. C., et al. (2013). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 78(5), 2008-2016. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-(2,4-Difluorophenoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug molecule from administration to its target site is a complex process governed by a delicate interplay of its intrinsic physicochemical properties.[1] These properties, including lipophilicity, solubility, and ionization state (pKa), dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] A molecule with an optimal physicochemical profile is more likely to exhibit favorable pharmacokinetics, leading to improved efficacy and a better safety profile. Therefore, the early characterization of these properties is a cornerstone of modern drug discovery, enabling researchers to make informed decisions and prioritize candidates with a higher probability of success.

6-(2,4-Difluorophenoxy)pyridin-3-amine is a fluorinated pyridinamine derivative, a structural motif present in numerous biologically active compounds. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its target. This guide aims to provide a detailed examination of the key physicochemical attributes of this promising compound.

Molecular Identity and Core Properties

A clear identification of the molecule is the first step in its characterization.

| Identifier | Value | Source |

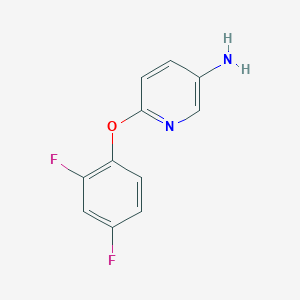

| Chemical Name | 6-(2,4-Difluorophenoxy)pyridin-3-amine | - |

| CAS Number | 219865-96-0 | |

| Molecular Formula | C₁₁H₈F₂N₂O | |

| Molecular Weight | 222.19 g/mol | |

| Chemical Structure |  |

Key Physicochemical Parameters: A Blend of Predicted and Comparative Data

Due to the novelty of 6-(2,4-Difluorophenoxy)pyridin-3-amine, a complete set of experimentally determined physicochemical data is not yet available in the scientific literature. To bridge this gap, this section presents high-quality predicted values for crucial parameters and provides experimental data for a structurally similar isomer, 2-(2,4-Difluorophenoxy)pyridin-3-amine, for comparative analysis. It is imperative to note that the data for the isomer serves as a valuable reference but may not be fully representative of the target compound's properties.

| Physicochemical Property | Predicted Value for 6-(2,4-Difluorophenoxy)pyridin-3-amine | Experimental Value for Isomer: 2-(2,4-Difluorophenoxy)pyridin-3-amine | Significance in Drug Discovery |

| Melting Point (°C) | Data not available | 95-96 | Influences solubility and formulation development. |

| Boiling Point (°C) | Data not available | 301.2 at 760 mmHg | Important for purification and stability assessment. |

| Aqueous Solubility | Predicted to be low | Data not available | Crucial for absorption and bioavailability. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 (Predicted) | Data not available | A key measure of lipophilicity, affecting permeability and distribution. |

| pKa (Acid Dissociation Constant) | ~3.5 - 4.5 (Predicted for the pyridinium ion) | Data not available | Determines the ionization state at physiological pH, impacting solubility and target binding. |

Note: Predicted values are derived from computational models and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Profiling

To facilitate the experimental determination of the key physicochemical properties of 6-(2,4-Difluorophenoxy)pyridin-3-amine, the following established protocols are provided.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the most widely used measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing, followed by separation of the two phases.

-

Sample Preparation: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the prepared solution is mixed with a precise volume of the other phase in a sealed container. The mixture is then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram: Shake-Flask Method for logP Determination

Caption: Step-by-step workflow for the shake-flask method of logP determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is removed by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of pKa

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For compounds with low aqueous solubility, spectrophotometric or conductometric methods may be more appropriate.

Synthesis of 6-(2,4-Difluorophenoxy)pyridin-3-amine

The synthesis of 6-(2,4-Difluorophenoxy)pyridin-3-amine typically involves a nucleophilic aromatic substitution (SNA) reaction or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution Approach

A common route involves the reaction of a suitably substituted halopyridine with a phenoxide.

Reaction Scheme:

In this two-step process, 6-chloro-3-nitropyridine is first reacted with 2,4-difluorophenol in the presence of a base (e.g., potassium carbonate) to form the corresponding phenoxy-nitropyridine derivative. The nitro group is then reduced to an amine using standard reduction methods (e.g., catalytic hydrogenation or reduction with a metal like iron or tin in acidic media).

Diagram: Nucleophilic Aromatic Substitution Synthesis Pathway

Caption: A typical two-step synthesis of 6-(2,4-Difluorophenoxy)pyridin-3-amine via SNAr.

Buchwald-Hartwig Amination Approach

Alternatively, a palladium-catalyzed amination can be employed.

Reaction Scheme:

Sources

An In-Depth Technical Guide to 6-(2,4-Difluorophenoxy)pyridin-3-amine: A Key Intermediate for p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2,4-Difluorophenoxy)pyridin-3-amine is a fluorinated heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. It serves as a pivotal structural intermediate for the synthesis of highly selective and potent inhibitors targeting p38 mitogen-activated protein kinase (MAPK). The unique electronic properties conferred by the difluorophenoxy moiety, combined with the aminopyridine scaffold, make it an essential building block in the development of therapeutic agents for a range of inflammatory diseases and other pathological conditions. This guide provides a comprehensive overview of its chemical properties, synthesis, and its critical role in the development of p38 MAPK inhibitors.

Physicochemical Properties

The fundamental properties of 6-(2,4-Difluorophenoxy)pyridin-3-amine are summarized below. Accurate characterization of these properties is the first step in any research or development workflow, ensuring material identity and quality.

| Property | Value | Reference |

| CAS Number | 219865-96-0 | [1] |

| Molecular Formula | C₁₁H₈F₂N₂O | [1] |

| Molecular Weight | 222.19 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| SMILES | Nc1cc(OC2=CC=C(F)C=C2F)ncc1 | [1] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Synthesis and Characterization

The synthesis of 6-(2,4-Difluorophenoxy)pyridin-3-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common strategy involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. This compound is a crucial precursor for more complex molecules, including the clinical candidate Pamapimod.[2][3]

Synthetic Workflow

A representative synthetic pathway starts from a commercially available di-substituted pyridine, such as 6-chloro-3-nitropyridine.

Caption: General synthetic workflow for 6-(2,4-Difluorophenoxy)pyridin-3-amine.

Experimental Protocol: Synthesis from 6-Chloro-3-nitropyridine

This protocol outlines a representative, field-proven method for synthesizing the title compound.

Step 1: Synthesis of 6-(2,4-Difluorophenoxy)-3-nitropyridine

-

Reagent Preparation: To a solution of 6-chloro-3-nitropyridine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), add 2,4-difluorophenol (1.1 eq).

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. The base acts as a scavenger for the hydrochloric acid byproduct of the SNAr reaction.

-

Reaction Condition: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice water. The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude 6-(2,4-difluorophenoxy)-3-nitropyridine intermediate. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-(2,4-Difluorophenoxy)pyridin-3-amine

-

Reaction Setup: Suspend the 6-(2,4-difluorophenoxy)-3-nitropyridine intermediate (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) followed by iron powder (Fe, 4-5 eq). The use of iron in the presence of a mild acid source like NH₄Cl is a classic and effective method for the reduction of aromatic nitro groups.

-

Reaction Condition: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The reaction is typically exothermic. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue is then basified with an aqueous solution of sodium bicarbonate or sodium hydroxide and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel to obtain 6-(2,4-Difluorophenoxy)pyridin-3-amine as a pure solid.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and the difluorophenyl rings. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, showing a prominent [M+H]⁺ ion at m/z 223.07.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and C-O-C ether stretching.

Role in Drug Discovery: Inhibition of p38 MAPK

The primary significance of 6-(2,4-Difluorophenoxy)pyridin-3-amine in drug development is its use as a core scaffold for p38 MAPK inhibitors.[2][3]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade that responds to extracellular stress stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and UV radiation.[4][5] Activation of this pathway plays a central role in inflammation, apoptosis, and cell differentiation.[4][5] The core of the pathway is a three-tiered kinase module.

Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.

Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, particularly chronic inflammatory conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[6] Therefore, inhibiting p38 MAPK is a major therapeutic strategy.

Mechanism of Inhibition

Small molecule inhibitors derived from 6-(2,4-Difluorophenoxy)pyridin-3-amine are typically ATP-competitive. They bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream substrates.[7] The pyridine nitrogen and the amine group often form key hydrogen bonds with the "hinge region" of the kinase domain, while the difluorophenoxy group occupies a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor.

Experimental Protocol: p38α Kinase Inhibition Assay

To evaluate the inhibitory potential of compounds derived from 6-(2,4-Difluorophenoxy)pyridin-3-amine, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[4]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).

-

Dilute recombinant human p38α kinase enzyme to the desired concentration in Kinase Buffer.

-

Prepare a solution of the substrate (e.g., ATF2 peptide) and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the enzyme.

-

Prepare serial dilutions of the test inhibitor compound in DMSO, then dilute further in Kinase Buffer.

-

-

Kinase Reaction:

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

-

Incubate at room temperature for 40 minutes.[4]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]

-

Incubate at room temperature for 30-60 minutes.[4]

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Safety and Handling

As a fluorinated aromatic amine, 6-(2,4-Difluorophenoxy)pyridin-3-amine requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Spill and Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

6-(2,4-Difluorophenoxy)pyridin-3-amine is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its well-defined physicochemical properties and established synthetic routes make it an accessible and valuable intermediate for medicinal chemists. Its integral role in the structure of potent p38 MAPK inhibitors underscores its importance in developing treatments for inflammatory diseases. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- CN102584688A. (2012). Preparing method of 2,6-dichloro-3-nitropyridine. Google Patents.

-

Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]

- Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 54(7), 2255–2265.

- JPH0616636A. (1994). Production of 6-chloro-3-pyridylmethylamine. Google Patents.

- Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255-65.

-

New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]

- Moretto, N., et al. (2024). CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder. Frontiers in Pharmacology.

-

p38 mitogen-activated protein kinases. (n.d.). In Wikipedia. Retrieved from [Link]

- Wang, Y., et al. (2009). A solution of 0.58 g (3.0 mmol) of 2,6–dichloro–3–nitropyridine in 20 ml of dichloromethane... Acta Crystallographica Section E: Structure Reports Online, 65(11), o2764.

- Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-12.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]

- 7. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

A Technical Guide to the Structural Elucidation of 6-(2,4-Difluorophenoxy)pyridin-3-amine

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. This is particularly true in the field of drug discovery, where fluorine-containing pyridine derivatives have become pivotal structures.[1][2] The incorporation of fluorine can enhance potency, metabolic stability, and pharmacokinetic profiles.[1][2] This guide provides an in-depth, procedural blueprint for the synthesis, crystallization, and complete crystal structure determination of 6-(2,4-difluorophenoxy)pyridin-3-amine, a molecule of significant interest in medicinal chemistry. While a public crystal structure for this specific compound is not available, this document serves as an authoritative workflow for its elucidation, drawing upon established methodologies and data from analogous structures. It is designed for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to novel compounds.

Introduction: The Rationale for Structural Analysis

The 6-(2,4-difluorophenoxy)pyridin-3-amine scaffold combines three key pharmacophoric elements: a pyridine ring, a flexible ether linkage, and a difluorinated phenyl group. Pyridine and its derivatives are foundational components in numerous FDA-approved drugs, exhibiting a wide range of therapeutic applications.[1][3] The strategic placement of fluorine atoms is a well-established method in medicinal chemistry to modulate electronic properties and improve metabolic resistance.[4]

Determining the single-crystal X-ray structure of this molecule is paramount for several reasons:

-

Conformational Insight: To define the precise dihedral angles between the pyridine and difluorophenyl rings, which dictates the molecule's overall shape and its ability to fit into a biological target's binding site.

-

Intermolecular Interactions: To unambiguously identify hydrogen bonding networks, π-π stacking, and other non-covalent interactions that govern crystal packing and can inform on potential interactions with protein residues.

-

Structure-Activity Relationship (SAR): To provide a foundational dataset for computational modeling and rational drug design, enabling the development of more potent and selective analogs.

This guide will detail the necessary steps to achieve these goals, from chemical synthesis to the final refined crystal structure.

Synthesis and Characterization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of aminopyridine derivatives can be complex, sometimes encountering challenges such as competitive cyclization pathways or the need for specific protecting groups.[5] A proposed synthetic route for the title compound is outlined below.

Proposed Synthetic Protocol

A common and effective method for synthesizing such diaryl ethers is through a nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of 6-chloro-3-nitropyridine

-

This commercially available starting material is the electrophilic partner in the key ether-forming reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of 2,4-difluorophenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

-

Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

-

Add a solution of 6-chloro-3-nitropyridine (1.0 equivalent) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 6-(2,4-difluorophenoxy)-3-nitropyridine, by column chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve the purified nitro compound in ethanol or methanol.

-

Add tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl2, heat the reaction to reflux. If using hydrogenation, stir at room temperature. Monitor by TLC.

-

Upon completion, neutralize the reaction mixture (if using SnCl2) with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic phase, concentrate, and purify the final product, 6-(2,4-difluorophenoxy)pyridin-3-amine, by recrystallization or column chromatography to yield a crystalline solid.

Characterization: The final compound's identity and purity should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[6]

Crystal Growth and Mounting

The acquisition of a high-quality single crystal is often the most challenging step in X-ray crystallography.

Experimental Protocol: Crystal Growth

High-purity material from the synthesis is crucial. Several crystallization techniques should be attempted in parallel.

1. Slow Evaporation (Primary Method):

-

Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, acetonitrile, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at room temperature.

2. Vapor Diffusion:

-

Liquid-Vapor: Dissolve the compound in a good solvent (e.g., acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane or heptane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

-

Solid-Vapor: Place the solid compound in a vial and expose it to the vapor of a volatile solvent in a sealed container.

Rationale: The goal is to approach the supersaturation point slowly and controllably, allowing molecules to order themselves into a well-defined crystal lattice rather than crashing out as an amorphous powder. The choice of solvents is critical and often determined empirically.

Crystal Selection and Mounting

-

Under a stereomicroscope, identify a suitable crystal. A good candidate will be transparent, have well-defined faces, and be free of cracks or defects. Ideal dimensions are typically 0.1-0.3 mm in each direction.

-

Using a micromanipulator, carefully pick up the selected crystal with a cryo-loop.

-

Immediately plunge the loop into liquid nitrogen to flash-cool the crystal. This process, known as cryo-cooling, minimizes crystal damage from the X-ray beam and improves data quality.

-

Transfer the frozen crystal under a cold stream of nitrogen gas (typically 100 K) on the diffractometer's goniometer head.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[7]

Experimental Workflow: Data Collection

The following describes a typical data collection procedure on a modern area-detector diffractometer.

Step-by-Step Protocol:

-

Unit Cell Determination: Collect a few initial frames (images) to locate diffraction spots. The software indexes these spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[8]

-

Data Collection Strategy: Based on the crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This typically involves a series of scans (e.g., ω and φ scans) where the crystal is rotated in small increments (0.1-0.5° per frame).[7]

-

Data Collection: Execute the full data collection run. For a small molecule with a modern CCD or CMOS detector, this can take anywhere from a few hours to 24 hours.[7]

-

Data Integration: After collection, the raw 2D image frames are processed. The software integrates the intensity of each diffraction spot, converting the image data into a reflection file (hkl file) containing the Miller indices and intensity for each spot.

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.

Structure Solution and Refinement

This phase involves converting the processed diffraction data into a chemically meaningful atomic model.

Protocol: Structure Solution and Refinement

Step 1: Structure Solution

-

Using software like SHELXT or Olex2, the "phase problem" is solved using direct methods. This statistical approach generates an initial electron density map that reveals the positions of most non-hydrogen atoms.

Step 2: Model Building and Refinement

-

An initial molecular model is fitted to the electron density map.

-

The model is then refined using full-matrix least-squares on F2. This iterative process adjusts atomic parameters (positional coordinates, anisotropic displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

-

Difference Fourier Maps: After initial refinement, a difference map (Fo - Fc) is calculated. Peaks in this map indicate missing atoms (like hydrogens) or disordered regions.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated, idealized positions (e.g., using a riding model) and refined with constraints.

-

Final Refinement: The model is refined until convergence is reached, meaning the shifts in atomic parameters are negligible. The quality of the final model is assessed by several figures of merit.

Data Presentation: Crystallographic Parameters

The final results are summarized in a crystallographic table. The following is a representative table of expected values for a compound of this type.

| Parameter | Hypothetical Value |

| Chemical Formula | C11H8F2N2O |

| Formula Weight | 222.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 9.8 |

| α, β, γ (°) | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | 970 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | ~8000 |

| Independent Reflections | ~2000 |

| Rint | 0.045 |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-Fit (S) | ~1.0 |

Structural Analysis and Interpretation

With a refined crystal structure, a detailed analysis of its geometric and supramolecular features can be performed.

Intramolecular Geometry

The structure will provide precise bond lengths, bond angles, and torsion angles. Key points of analysis include:

-

Conformation: The C-O-C bond angle of the ether linkage and, most importantly, the two torsion angles defining the orientation of the phenyl ring relative to the pyridine ring (C-C-O-C torsion angles). This conformation is critical for receptor binding.

-

Planarity: Assessing the planarity of the pyridine and phenyl rings.

-

Bond Lengths: Comparing observed bond lengths to standard values to identify any electronic effects, such as those induced by the electron-withdrawing fluorine atoms.

Intermolecular Interactions and Crystal Packing

The aminopyridine motif is an excellent hydrogen bond donor (N-H) and acceptor (pyridine N).[9]

-

Hydrogen Bonding: It is highly probable that the amine group of one molecule will form a hydrogen bond with the pyridine nitrogen of a neighboring molecule, leading to the formation of infinite chains or discrete dimers.[10] These interactions are fundamental to the crystal's stability.

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice. The centroid-to-centroid distance for such interactions is typically in the range of 3.5–3.8 Å.

-

Other Interactions: Weak C-H···F or C-H···π interactions may also be present, contributing to the overall packing energy.

Understanding these interactions provides a complete picture of the solid-state architecture and offers clues about the types of non-covalent interactions the molecule might form with a biological target.

Conclusion

This technical guide has provided a comprehensive, step-by-step framework for determining and analyzing the crystal structure of 6-(2,4-difluorophenoxy)pyridin-3-amine. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise three-dimensional model of the molecule. The subsequent analysis of this model—from intramolecular conformation to intermolecular packing—yields invaluable insights that are directly applicable to the fields of medicinal chemistry and materials science, ultimately accelerating the rational design of new and improved molecular entities.

References

- Process for making 2,6-difluoro pyridine.

- 6-(2-Fluorophenoxy)pyridin-3-amine. BLDpharm.

- Single-crystal X-ray Diffraction. SERC (Carleton).

- 6-(2,3-Difluorophenoxy)pyridin-3-amine. Biosynth.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?

- 6-(4-Fluorophenoxy)pyridin-3-amine. BLDpharm.

- The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.

- 6-(difluoromethoxy)pyridin-3-amine (C6H6F2N2O). PubChem.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

- Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv

- X-ray Diffraction Protocols and Methods.

- Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal.

- New method for introducing fluorinated components into molecules. University of Münster.

- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosph

- Experimental setup for high-pressure single crystal diffraction at PX^2.

- 2-Amino-6-(difluoromethyl)-3-(trifluoromethoxy)pyridin-4-ol. ChemScene.

- X-ray diffraction experiment – the last experiment in the structure elucid

- Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PMC - PubMed Central.

- Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal

- Pyrido[3,4-d]pyrimidin-2-amine,6-(2,4-difluorophenoxy). Angene Chemical.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

- Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. TÜBİTAK Academic Journals.

- Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.

- Pyridine derivatives and their use in the treatment of psychotic disorders.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. imanagerpublications.com [imanagerpublications.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 6-(2,4-Difluorophenoxy)pyridin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, is a prime example of such a scaffold, offering a versatile template for the design of novel therapeutics.[1][2] This guide delves into the burgeoning field of 6-(2,4-difluorophenoxy)pyridin-3-amine derivatives, a class of compounds demonstrating significant promise, particularly as potent and selective kinase inhibitors. We will explore their synthesis, biological activities, and structure-activity relationships (SAR), providing a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this exciting molecular architecture.

The Strategic Importance of the 6-(2,4-Difluorophenoxy)pyridin-3-amine Core

The 6-(2,4-difluorophenoxy)pyridin-3-amine scaffold combines several key features that make it an attractive starting point for drug design:

-

The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. Its aromatic nature also allows for π-π stacking interactions.[1]

-

The 3-Amino Group: The amino substituent provides a key vector for further chemical modification, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. This group can also act as a hydrogen bond donor.

-

The 6-(2,4-Difluorophenoxy) Moiety: The difluorophenoxy group is a critical component that can significantly influence the biological activity of the molecule. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of oxidation. Furthermore, the phenoxy linker provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of the target's binding site.

Synthesis and Chemical Exploration

The synthesis of 6-(2,4-difluorophenoxy)pyridin-3-amine derivatives typically involves a multi-step process. A general synthetic strategy often begins with a suitably substituted pyridine precursor, such as a chloropyridine, which can undergo nucleophilic aromatic substitution with 2,4-difluorophenol. Subsequent functional group manipulations, such as the introduction or modification of the 3-amino group, can then be performed to generate a library of diverse analogs.

Illustrative Synthetic Approach:

A common synthetic route involves the reaction of a 2-chloropyridine-3-carbonitrile derivative with various nucleophiles to construct fused pyridine systems.[3] While not directly for the title compound, this highlights a versatile strategy for functionalizing the pyridine core. For the specific synthesis of the 6-(2,4-difluorophenoxy)pyridin-3-amine scaffold, a plausible approach would involve the nucleophilic aromatic substitution of a 6-halopyridin-3-amine with 2,4-difluorophenol.

Experimental Protocol: General Synthesis of Fused Pyridine Derivatives

The following protocol is a generalized example based on the synthesis of related pyridine derivatives and illustrates a common synthetic methodology in this field.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 2-chloropyridine-3-carbonitrile derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Reagents: Add the desired nucleophile (e.g., a hydrazine or an amine, 1-1.2 equivalents) and a base such as triethylamine (TEA) (1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a suitable solvent. The filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel to afford the desired product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]

Biological Activity: A Focus on Kinase Inhibition

Derivatives of the 6-(2,4-difluorophenoxy)pyridin-3-amine scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[5][6][7]

Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)

A significant breakthrough in the exploration of this scaffold was the discovery of pyrido[2,3-d]pyrimidin-7-one derivatives incorporating the 6-(2,4-difluorophenoxy) moiety as highly selective and orally bioavailable inhibitors of p38α MAPK.[8] p38α is a key enzyme in the inflammatory cascade and is a validated therapeutic target for rheumatoid arthritis and other inflammatory conditions.

One such derivative, Pamapimod, demonstrated potent inhibition of p38α and progressed to clinical trials. The 6-(2,4-difluorophenoxy) group was identified as a crucial element for achieving high potency and selectivity.[8]

Signaling Pathway of p38α MAPK

Caption: A typical workflow for the in vitro biological evaluation of novel 6-(2,4-Difluorophenoxy)pyridin-3-amine derivatives.

Future Directions and Concluding Remarks

The 6-(2,4-difluorophenoxy)pyridin-3-amine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The demonstrated activity of its derivatives against p38α MAPK highlights its potential for treating inflammatory diseases. Furthermore, the versatility of this core structure suggests that with further chemical exploration and biological evaluation, new derivatives could be developed to target a wide range of diseases, including various cancers. Future research should focus on expanding the chemical diversity of these derivatives, elucidating their mechanisms of action against different targets, and optimizing their pharmacokinetic and pharmacodynamic properties to identify promising clinical candidates. This in-depth technical guide provides a solid foundation for researchers to embark on this exciting journey of discovery.

References

-

Al-Ghorbani, M., et al. (2023). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 28(15), 5894. [Link]

-

Al-Warhi, T., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1109355. [Link]

-

Patel, H., et al. (2018). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. [Link]

-

Goldstein, D. M., et al. (2011). Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 54(7), 2255–2265. [Link]

-

Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 937–953. [Link]

-

Wang, G., et al. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research, 84(3), 629-642. [Link]

-

El-Sayed, N. F., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(13), 5108. [Link]

-

Rabaan, A. A., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Microbiology, 15, 1424611. [Link]

-

Chang, L., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 72, 116937. [Link]

-

Sharma, P., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 4(5), 1-15. [Link]

-

Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104610. [Link]

- Google Patents. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

-

Jaseela, P., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 155, 108409. [Link]

-

Kumar, S., et al. (2018). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Omega, 3(11), 15465–15479. [Link]

-

Gonzalez-Alvarez, I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]

-

Robertson, G. T., et al. (2019). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry Letters, 29(7), 921-926. [Link]

-

Rabaan, A. A., et al. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Frontiers in Microbiology, 15, 1424611. [Link]

-

Sadler, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 978–990. [Link]

-

Singh, A., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(11), 3054–3067. [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 5. brimr.org [brimr.org]

- 6. brimr.org [brimr.org]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 6-(2,4-Difluorophenoxy)pyridin-3-amine in Modern Kinase Inhibitor Design: A Technical Guide

Abstract

The 6-(2,4-difluorophenoxy)pyridin-3-amine scaffold has emerged as a privileged fragment in the discovery and development of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of this fragment, elucidating its strategic importance in establishing high-affinity interactions within the ATP-binding site of various kinases. We will dissect the synthesis of this key intermediate, explore its role in the structure-activity relationship (SAR) of clinical candidates such as the p38α inhibitor Pamapimod, and provide detailed experimental protocols for its synthesis and subsequent evaluation in kinase inhibition assays. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design of next-generation kinase-targeted therapeutics.

Introduction: The Rise of Privileged Fragments in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, with over 80 kinase inhibitors approved by the FDA.[1] The development of these inhibitors has been significantly influenced by the concept of "fragment-based drug discovery," where small, low-complexity molecules that bind to the target are identified and optimized into potent leads. Within this paradigm, certain molecular fragments have demonstrated a recurring ability to anchor inhibitors within the kinase ATP-binding site, earning them the designation of "privileged fragments." The 6-(2,4-difluorophenoxy)pyridin-3-amine core is a prime example of such a fragment, offering a unique combination of hydrogen bonding capabilities, hydrophobic interactions, and favorable physicochemical properties.

Aminopyridine and its derivatives are crucial heterocycles in medicinal chemistry, capable of interacting with a wide range of enzymes and receptors due to their distinct structural features.[2] This guide will focus specifically on the 6-(2,4-difluorophenoxy)pyridin-3-amine moiety, highlighting its successful application in the development of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway and its potential for broader applications in kinase inhibitor design.

The Strategic Importance of the 6-(2,4-Difluorophenoxy)pyridin-3-amine Fragment

The utility of the 6-(2,4-difluorophenoxy)pyridin-3-amine fragment stems from its ability to engage in key interactions within the kinase hinge region, a conserved segment that connects the N- and C-lobes of the kinase domain and forms the backbone of the ATP-binding pocket.

Hinge Binding and the Role of the Aminopyridine

The 3-aminopyridine portion of the fragment is critical for establishing hydrogen bonds with the kinase hinge region. The pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor. This bidentate interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor.

The Contribution of the 2,4-Difluorophenoxy Moiety

The 2,4-difluorophenoxy group serves multiple purposes. The ether linkage provides conformational flexibility, allowing the difluorophenyl ring to orient itself optimally within hydrophobic pockets adjacent to the hinge region. The fluorine atoms are not merely passive substituents; they can engage in favorable orthogonal multipolar interactions with backbone carbonyls and other residues, enhancing binding affinity. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the aminopyridine, influencing its ionization state and overall pharmacokinetic properties.

Synthesis of the Core Fragment: A Validated Protocol

A reliable synthetic route to 6-(2,4-difluorophenoxy)pyridin-3-amine is essential for its utilization in drug discovery programs. The following protocol outlines a robust and scalable synthesis starting from commercially available 2,6-dichloropyridine.

Synthetic Workflow

Caption: Synthetic pathway for 6-(2,4-Difluorophenoxy)pyridin-3-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine [3]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, add 2,6-dichloropyridine to concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

-

Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 25°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-(2,4-Difluorophenoxy)-2-chloro-3-nitropyridine

-

Reaction Setup: To a solution of 2,6-dichloro-3-nitropyridine in an aprotic polar solvent such as dimethylformamide (DMF), add 2,4-difluorophenol and a suitable base (e.g., potassium carbonate).

-

Reaction Conditions: Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Step 3: Synthesis of 6-(2,4-Difluorophenoxy)pyridin-3-amine

-

Reduction: Dissolve 6-(2,4-difluorophenoxy)-2-chloro-3-nitropyridine in a solvent mixture such as ethanol and water. Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate, and partition the residue between ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer, dry over sodium sulfate, and concentrate to yield the final product, which can be further purified by crystallization or chromatography if necessary.

Case Study: Pamapimod, a p38α Kinase Inhibitor

The clinical candidate pamapimod exemplifies the successful application of the 6-(2,4-difluorophenoxy)pyridin-3-amine fragment in a more complex scaffold. Pamapimod is a potent and selective inhibitor of p38α and p38β kinases.[4]

Structural Insights from the Pamapimod-p38α Co-crystal Structure (PDB: 3FLW)

The X-ray crystal structure of pamapimod in complex with p38α provides a detailed view of the binding interactions.[2]

Caption: Key interactions of Pamapimod within the p38α active site.

The pyrido[2,3-d]pyrimidin-7-one core of pamapimod forms critical hydrogen bonds with the backbone of Met109 and Gly110 in the hinge region. The 6-(2,4-difluorophenoxy) group extends into a hydrophobic pocket, with the 2,4-difluorophenyl ring making favorable van der Waals contacts. The fluorine substituents are positioned to make close contacts with the gatekeeper residue Thr106. The amino sidechain at the 2-position extends towards the solvent-exposed region, providing an opportunity for modifications to improve solubility and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The development of pamapimod and its analogs has provided valuable SAR data.

| R-group at 2-position of Pyrido[2,3-d]pyrimidin-7-one | p38α IC₅₀ (nM) |

| 3-hydroxy-1-(2-hydroxyethyl)propylamino (Pamapimod) | 14 |

| Tetrahydro-2H-pyran-4-ylamino (R1487) | 8 |

Data adapted from Goldstein et al., J. Med. Chem. 2011, 54, 7, 2255–2265.

These data indicate that the nature of the substituent at the 2-position of the core scaffold significantly influences potency, while the 6-(2,4-difluorophenoxy) moiety is a constant feature in these high-affinity binders, underscoring its importance as a key anchoring fragment.

Experimental Protocols for Kinase Inhibition Assays

Evaluating the inhibitory activity of compounds containing the 6-(2,4-difluorophenoxy)pyridin-3-amine fragment is a critical step in the drug discovery process. Below are generalized protocols for in vitro kinase assays.

p38α Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)[3]

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

-